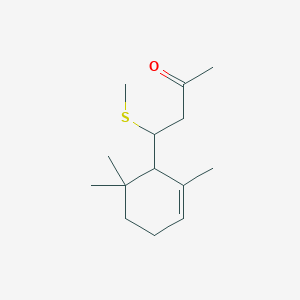
4-(Methylsulfanyl)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylsulfanyl)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one is an organic compound that features a unique combination of a methylsulfanyl group and a trimethylcyclohexene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one can be achieved through several synthetic routes. One common method involves the alkylation of 4-(methylsulfanyl)butan-2-one with 2,6,6-trimethylcyclohex-2-en-1-yl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as using palladium or nickel catalysts, can be employed to facilitate the reaction and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methylsulfanyl)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halides, amines
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(Methylsulfanyl)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methylsulfanyl)butan-2-one: Lacks the trimethylcyclohexene moiety, resulting in different chemical and biological properties.
4-(2,6,6-Trimethylcyclohex-2-en-1-yl)butan-2-one:
Uniqueness
4-(Methylsulfanyl)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one is unique due to the presence of both the methylsulfanyl group and the trimethylcyclohexene moiety
Propriétés
Numéro CAS |
90520-01-7 |
|---|---|
Formule moléculaire |
C14H24OS |
Poids moléculaire |
240.41 g/mol |
Nom IUPAC |
4-methylsulfanyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one |
InChI |
InChI=1S/C14H24OS/c1-10-7-6-8-14(3,4)13(10)12(16-5)9-11(2)15/h7,12-13H,6,8-9H2,1-5H3 |
Clé InChI |
RGHAXLGMBPHFFC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCCC(C1C(CC(=O)C)SC)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


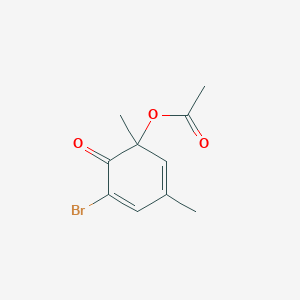
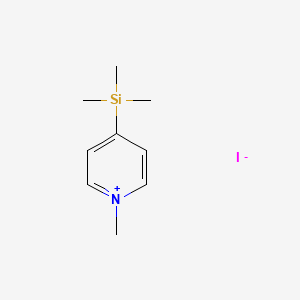
![[(E)-(2-bromo-1-phenylethylidene)amino] benzoate](/img/structure/B14363307.png)
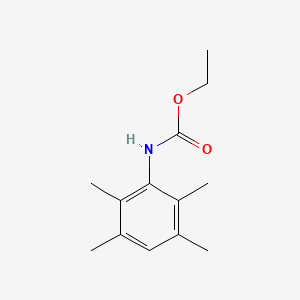
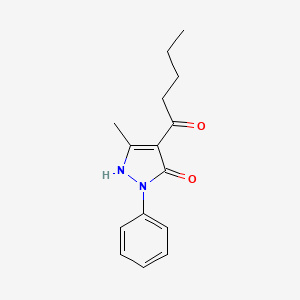
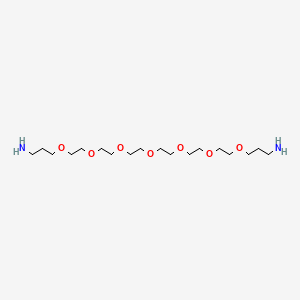

![1-[Cyclopropyl(phenyl)methyl]piperidine](/img/structure/B14363328.png)


![1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B14363357.png)

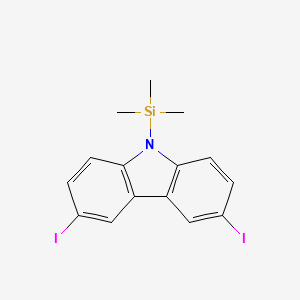
![Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one](/img/structure/B14363374.png)
